2-(2-(Methylthio)phenyl)pyrrolidine
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Overview
Description
2-(2-(Methylthio)phenyl)pyrrolidine is a chemical compound with the molecular formula C11H15NS and a molecular weight of 193.31 g/mol . It is characterized by the presence of a pyrrolidine ring attached to a phenyl group substituted with a methylthio group. This compound has garnered attention in scientific research due to its potential biological activity and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(Methylthio)phenyl)pyrrolidine typically involves the reaction of 2-bromothiophenol with pyrrolidine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-(2-(Methylthio)phenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
2-(2-(Methylthio)phenyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 2-(2-(Methylthio)phenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the mitochondrial permeability transition pore, which plays a crucial role in cell death during myocardial ischemia-reperfusion . This inhibition is mediated through its interaction with cyclophilin D, a key modulator of the pore .
Comparison with Similar Compounds
- 2-(2-(Methylsulfanyl)phenyl)pyrrolidine
- 2-(2-(Methylthio)phenyl)piperidine
- 2-(2-(Methylthio)phenyl)morpholine
Comparison: 2-(2-(Methylthio)phenyl)pyrrolidine is unique due to its specific substitution pattern and the presence of a pyrrolidine ring. Compared to its analogs, it exhibits distinct biological activities and chemical reactivity. For example, the pyrrolidine ring imparts different steric and electronic properties compared to piperidine or morpholine analogs, leading to variations in their reactivity and interaction with biological targets .
Properties
IUPAC Name |
2-(2-methylsulfanylphenyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NS/c1-13-11-7-3-2-5-9(11)10-6-4-8-12-10/h2-3,5,7,10,12H,4,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTYHQGKUJLXRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2CCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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